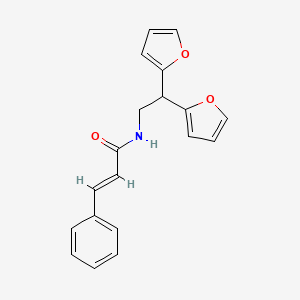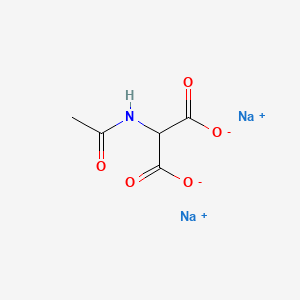
Sodium 2-acetamidomalonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-acetamidomalonate is an organic compound with the molecular formula C₅H₆NNaO₅. It is a derivative of malonic acid and is characterized by the presence of an acetamido group. This compound is primarily used in organic synthesis, particularly in the preparation of α-amino acids and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-acetamidomalonate typically involves the acetylation of diethyl aminomalonate. The process begins with the preparation of diethyl isonitrosomalonate by reacting diethyl malonate with sodium nitrite in an acidic medium. This intermediate is then reduced using zinc powder in the presence of acetic anhydride to yield diethyl acetamidomalonate .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often crystallized and purified to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-acetamidomalonate undergoes various chemical reactions, including:
Alkylation: The enolate form of this compound can react with alkyl halides in an S_N2 reaction to form alkylated derivatives.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol is commonly used as a base for the alkylation reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide is used for hydrolysis reactions.
Decarboxylation: Elevated temperatures are required for decarboxylation reactions.
Major Products:
Alkylation: Produces α-substituted malonic esters.
Hydrolysis: Yields carboxylic acids.
Decarboxylation: Forms substituted monocarboxylic acids.
Wissenschaftliche Forschungsanwendungen
Sodium 2-acetamidomalonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 2-acetamidomalonate involves its role as a nucleophile in various organic reactions. The compound’s enolate form can attack electrophilic centers, facilitating the formation of new carbon-carbon bonds. This reactivity is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Vergleich Mit ähnlichen Verbindungen
Diethyl acetamidomalonate: A closely related compound used in similar synthetic applications.
Diethyl malonate: Another derivative of malonic acid, commonly used in malonic ester synthesis.
Ethyl acetoacetate: Used in acetoacetic ester synthesis, similar to malonic ester synthesis but yields ketones instead of carboxylic acids.
Uniqueness: Sodium 2-acetamidomalonate is unique due to its acetamido group, which provides additional reactivity and versatility in organic synthesis.
Eigenschaften
IUPAC Name |
disodium;2-acetamidopropanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5.2Na/c1-2(7)6-3(4(8)9)5(10)11;;/h3H,1H3,(H,6,7)(H,8,9)(H,10,11);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHMKRWQGAVIJB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NNa2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2368367.png)
![5-(2H-1,3-benzodioxol-5-yl)-N-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2368371.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2368372.png)
![Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2368374.png)
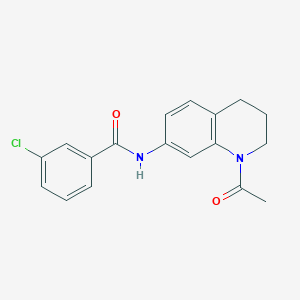
![2-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368379.png)
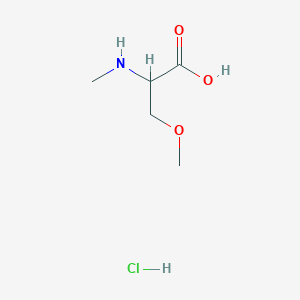
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2368381.png)

![3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile](/img/structure/B2368385.png)
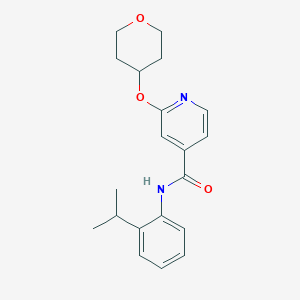

![2-[(1E)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]-2-phenylacetic acid](/img/structure/B2368388.png)
